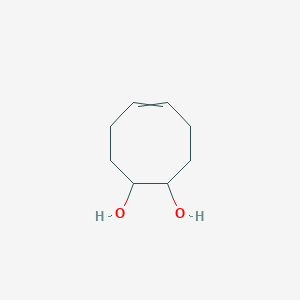

cyclooct-5-ene-1,2-diol

Description

Properties

IUPAC Name |

cyclooct-5-ene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7-10H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEYNDRAHPIRPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclooct 5 Ene 1,2 Diol and Its Stereoisomers

Chemo- and Regioselective Synthesis

The selective synthesis of cyclooct-5-ene-1,2-diol (B3053710) from cycloocta-1,5-diene (B8815838) hinges on controlling the reaction to functionalize only one of the two double bonds.

Dihydroxylation of Cycloocta-1,5-diene

Direct dihydroxylation of one of the double bonds in cycloocta-1,5-diene is a primary strategy to produce cyclooct-5-ene-1,2-diol.

Osmium tetroxide (OsO₄) is a well-established reagent for the syn-dihydroxylation of alkenes. libretexts.org In the context of cycloocta-1,5-diene, a catalytic amount of OsO₄ is typically used in conjunction with a co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the osmium reagent, making the process more cost-effective and less hazardous. wikipedia.org This reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the cis-diol. libretexts.org The use of dihydroxyphenylborane as a diol captor can prevent further oxidation of the resulting diol and simplify the isolation process. organic-chemistry.org The reaction is highly regioselective, favoring the dihydroxylation of the more electron-rich double bond. wikipedia.org

An alternative approach involves the use of tungstic acid (H₂WO₄) and hydrogen peroxide (H₂O₂). This system provides a convenient method for the oxidation of cycloocta-1,5-diene to afford (Z)-cyclooct-5-ene-trans-1,2-diol. tandfonline.comresearchgate.net The reaction is typically carried out in a suitable solvent, and the trans-diol is the major product. tandfonline.com This method offers a simpler alternative to osmium-based reagents. tandfonline.com

Epoxidation-Hydrolysis Pathways from Cyclooctadiene

A two-step approach involving epoxidation followed by hydrolysis is another common route to synthesize cyclooct-5-ene-1,2-diol.

The initial step involves the epoxidation of one of the double bonds in cycloocta-1,5-diene. mdpi.com This can be achieved using a peracid, such as peracetic acid, in a suitable solvent like dichloromethane. mdpi.com The reaction is performed at low temperatures to control selectivity. The resulting monoepoxide, (Z)-(1S,8R)-9-oxabicyclo[6.1.0]non-4-ene, can then be isolated. mdpi.com

Stereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of cyclooct-5-ene-1,2-diol, particularly enantiomerically pure forms, is crucial for applications in areas like fragrance and chiral ligand synthesis. mdpi.comresearchgate.net

Kinetic Resolution via Biocatalysis

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Biocatalysis, utilizing enzymes like lipases, has emerged as an effective and environmentally friendly method for the kinetic resolution of racemic (Z)-cyclooct-5-ene-1,2-diol. mdpi.comnih.gov

This process typically involves the enantioselective acetylation of the diol using a lipase (B570770), such as Candida antarctica lipase B (CaLB) or Pseudomonas cepacia lipase (PS-D), and an acyl donor like vinyl acetate (B1210297). mdpi.comresearchgate.net The lipase preferentially catalyzes the acetylation of one enantiomer, leaving the other enantiomer of the diol unreacted and thus enriched. mdpi.com The efficiency of the resolution is influenced by several factors, including the choice of lipase, solvent, temperature, and the acyl donor. mdpi.comresearchgate.net

For instance, using immobilized CaLB and vinyl acetate, the enantioselective acetylation of racemic diol can yield the corresponding monoacetate and the unreacted diol with varying degrees of enantiomeric excess (ee). mdpi.comresearchgate.net Microwave irradiation has been shown to enhance the reaction rates and, in some cases, the enantioselectivity of the lipase-catalyzed resolution compared to conventional heating. mdpi.com

Below is a table summarizing the results of a study on the enantioselective acetylation of racemic (Z)-cyclooct-5-ene-1,2-diol using immobilized CaLB under microwave irradiation. researchgate.net

| Power (W) | Incubation Time (h) | Temperature (°C) | Monoacetate Yield (%) | Monoacetate ee (%) | Diacetate Yield (%) | Diacetate ee (%) |

| 5 | 14 | 35 | 32 | 45 | 5 | 99 |

| 10 | 14 | 50 | 58 | 55 | 37 | 99 |

| 20 | 14 | 80 | 55 | 57 | 30 | 94 |

| 300 | 14 | 35 | 42 | 67 | 2 | >99 |

Data sourced from a study on microwave-assisted lipase resolution. researchgate.net

The choice of the acyl donor can also significantly impact the enantioselectivity. Studies have shown that increasing the chain length of the vinyl ester donor can enhance the conversion and enantiomeric excess of the resulting monoacetate. researchgate.net

Lipase-Catalyzed Acylation and Hydrolysis Studies

The kinetic resolution of racemic (Z)-cyclooct-5-ene-1,2-diol has been successfully achieved through lipase-catalyzed acylation and hydrolysis. mdpi.com Two common lipases used in these studies are Candida antarctica Lipase B (CaLB) and Pseudomonas cepacia lipase (PS-D). mdpi.com

In a typical acylation reaction, the racemic diol is reacted with an acylating agent, such as vinyl acetate, in the presence of a lipase. The enzyme selectively acylates one enantiomer of the diol, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted diol, thereby achieving kinetic resolution.

Conversely, the hydrolysis of the corresponding racemic diacetate can also be catalyzed by lipases. In this case, the enzyme selectively hydrolyzes one enantiomer of the diacetate, producing the corresponding diol and leaving the other diacetate enantiomer untouched.

Impact of Enzyme Type and Immobilization Strategies on Selectivity

The choice of lipase and its immobilization strategy have a profound impact on the selectivity of the kinetic resolution of (Z)-cyclooct-5-ene-1,2-diol. mdpi.comresearchgate.net For instance, CaLB and PS-D have been shown to exhibit different enantiopreferences. researchgate.net

Immobilization of lipases on solid supports, such as acrylic resin or diatomite, is a common strategy to enhance their stability and reusability. researchgate.net The immobilization support can also influence the enzyme's conformation and, consequently, its enantioselectivity. researchgate.net Studies have shown that immobilized lipases can lead to higher enantiomeric excesses (ee) compared to their free counterparts. researchgate.net For example, the resolution of racemic diol 2 with free Pseudomonas cepacia lipase showed no selectivity, whereas immobilized versions demonstrated improved results. researchgate.net

Influence of Acyl Donor Structure on Enantioselectivity

The structure of the acyl donor used in the lipase-catalyzed acylation of (Z)-cyclooct-5-ene-1,2-diol plays a crucial role in determining the enantioselectivity of the reaction. researchgate.net Research has indicated that varying the chain length of the acyl donor can significantly affect the conversion and enantiomeric excess of the resulting products. researchgate.net

For instance, in the CaLB-catalyzed resolution of trans-(Z)-cyclooct-5-en-1,2-diol, an enhancement in enantioselectivity was observed when vinyl butanoate was used as the acyl donor compared to shorter chain donors. researchgate.net The conversion and enantiomeric excess of the (1R,2R)-monoacetate were found to increase as the chain length of the vinyl acyl donor was extended from C2 to C4. researchgate.net This suggests that the enzyme's active site has a preference for longer acyl chains, which can lead to better discrimination between the two enantiomers of the diol.

Microwave-Assisted Biocatalytic Approaches

Microwave irradiation has emerged as a valuable tool to enhance the efficiency of lipase-catalyzed kinetic resolutions of (Z)-cyclooct-5-ene-1,2-diol. mdpi.comnih.govresearchgate.net The application of microwaves can lead to higher reaction rates, improved conversions, and in some cases, enhanced enantioselectivities compared to conventional heating methods. mdpi.comsciforum.net

The effect of microwave power on the enzymatic reaction is a key parameter that has been investigated. mdpi.com For the acetylation of racemic diol 2 using immobilized CaLB, microwave irradiation at a constant temperature of 35°C with increasing power resulted in an enhancement of the yield and enantiomeric ratio of the (1R,2R)-monoacetate. mdpi.com Similarly, with immobilized PS lipase (PS-D), the microwave irradiation method gave a higher conversion compared to conventional heating at 50°C. mdpi.com

Below is a data table summarizing the results of microwave-assisted lipase-catalyzed acetylation of (Z)-cyclooct-5-ene-1,2-diol with different lipases.

| Lipase | Heating Method | Temperature (°C) | Power (W) | Product | Yield (%) | ee (%) |

| Immobilized CaLB | Microwave | 35 | 5 | (1R,2R)-monoacetate | 32 | 45 |

| Immobilized CaLB | Microwave | 35 | 300 | (1R,2R)-monoacetate | 42 | 67 |

| Immobilized PS-D | Conventional | 50 | - | (1S,2S)-monoacetate | - | 45 |

| Immobilized PS-D | Microwave | 50 | 15 | (1S,2S)-monoacetate | 41 | 50 |

Diastereoselective Synthetic Pathways

The synthesis of specific diastereomers of cyclooct-5-ene-1,2-diol can be achieved through various synthetic routes. One common method involves the epoxidation of cycloocta-1,5-diene followed by hydrolysis of the resulting epoxide. mdpi.com This process typically yields the racemic syn-diol. mdpi.com

Photoisomerization Strategies

Photoisomerization presents a powerful method for converting between different stereoisomers of cyclooct-5-ene-1,2-diol, particularly for accessing the trans-isomer from the more readily available cis-isomer.

Development of Flow Photochemical Synthesis Methodologies

The synthesis of specific stereoisomers of cyclooct-5-ene-1,2-diol has been significantly advanced through the development of flow photochemical methodologies. These techniques offer a practical and scalable approach for the photoisomerization of cis-cyclooctenes to their trans-counterparts, which are valuable intermediates in various chemical applications.

A notable advancement in this area is the use of a closed-loop flow reactor. This system facilitates the singlet-sensitized photoisomerization of a cis-alkene to a trans-alkene. A key feature of this method is the selective removal of the trans-isomer from the reaction mixture as it is formed. This is achieved by passing the solution through a column containing a material that selectively complexes with the trans-alkene, thereby shifting the equilibrium of the reaction towards the desired product.

One established method utilizes a column packed with silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃/SiO₂) to capture the trans-cyclooctene (B1233481). However, a significant drawback of this approach, particularly when scaling up the synthesis, is the leaching of silver from the column. To address this issue, a modified method has been developed that employs sulfonated silica gel with immobilized Ag(I) ions. This alternative solid support allows for higher silver loadings and prevents leaching, enabling a more robust and scalable process.

The successful application of this flow photochemical system has been demonstrated in the synthesis of rel-(1R,2S,E)-cyclooct-5-ene-1,2-diol (2). nih.gov The process begins with the irradiation of a solution containing the corresponding cis-isomer, rel-(1R,2S,Z)-cyclooct-5-ene-1,2-diol, in the presence of a sensitizer. The reaction mixture is continuously circulated through a cartridge containing the Ag(I)-functionalized silica gel, which selectively binds the newly formed trans-diol.

Detailed findings from this research highlight the specific conditions employed for the synthesis. nih.gov

| Parameter | Value |

| Starting Material | rel-(1R,2S,Z)-cyclooct-5-ene-1,2-diol |

| Amount of Starting Material | 566 mg (3.98 mmol) |

| Solvent | 5% IPA:Et₂O |

| Solvent Volume | 350 mL |

| Sensitizer | Methyl benzoate |

| Amount of Sensitizer | 1.08 g (7.96 mmol) |

| Reaction Vessel | 500 mL quartz tube |

| Solid Support | Ag(I) tosic silica gel |

| Amount of Solid Support | 9.15 g (5.22 mmol Ag(I)) |

| Irradiation Time | 16.5 hours |

This flow photochemical approach has proven effective for producing a variety of functionalized trans-cyclooctenes, including those with hydroxyl, carboxylic acid, and protected amine groups, demonstrating its broad utility in synthetic chemistry. nih.gov

Reactivity and Transformations of Cyclooct 5 Ene 1,2 Diol in Research Contexts

Oxidation Reactions

The vicinal diol functionality of cyclooct-5-ene-1,2-diol (B3053710) makes it a prime substrate for oxidation reactions, leading to either the corresponding α-dione or to ring-opened dicarbonyl compounds through C-C bond cleavage.

The oxidation of cis-5-cyclooctene-trans-1,2-diol to its corresponding dione (B5365651), cis-cyclooct-5-ene-1,2-dione, has been effectively achieved using a mixture of dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride. cdnsciencepub.com This transformation converts the two secondary alcohol groups into ketone functionalities while preserving the eight-membered ring and the internal double bond. This reaction is a key step in accessing the dione, which serves as a precursor for further functionalization, such as acetalization. cdnsciencepub.com

The carbon-carbon bond between the two hydroxyl-bearing carbons in cyclooct-5-ene-1,2-diol is susceptible to oxidative cleavage, a reaction that opens the ring to form a linear dicarbonyl compound. Research has shown that (Z)-cyclooct-5-ene-trans-1,2-diol can be transformed into 1,6-dicarbomethoxy(Z)hex-3-ene. tandfonline.comresearchgate.net This process involves a two-step sequence. First, the diol is treated with sodium metaperiodate (NaIO₄) in a moist ether solution, which cleaves the C1-C2 bond to yield the intermediate dialdehyde (B1249045), (Z)-oct-4-ene-1,8-dialdehyde. tandfonline.com Due to its lability, this dialdehyde is typically oxidized immediately to the corresponding diacid, (Z)-oct-4-ene-1,8-dioic acid, which is then esterified to produce the more stable diester, 1,6-dicarbomethoxy(Z)hex-3-ene. tandfonline.com

Table 1: Oxidative Cleavage of (Z)-cyclooct-5-ene-1,2-diol

| Starting Material | Reagent | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| (Z)-cyclooct-5-ene-trans-1,2-diol | 1. Sodium metaperiodate (NaIO₄) 2. Further Oxidation 3. Esterification | (Z)-oct-4-ene-1,8-dialdehyde | 1,6-dicarbomethoxy(Z)hex-3-ene | tandfonline.comresearchgate.nettandfonline.com |

Derivatization and Functionalization Studies

The hydroxyl groups of cyclooct-5-ene-1,2-diol are key sites for derivatization, enabling the synthesis of a wide range of functionalized molecules, including acetals, phosphates, and esters, which are instrumental in fields like kinetic resolution and materials science.

Following the oxidation of cyclooct-5-ene-1,2-diol to cyclooct-5-ene-1,2-dione, the resulting dione can undergo acetalization reactions. cdnsciencepub.com When the dione is treated with ethylene (B1197577) glycol in the presence of an acid catalyst like toluene-p-sulfonic acid, a mixture of products is formed. cdnsciencepub.com These include a monoacetal and two different diacetals, which feature 1,3-dioxolane (B20135) and 1,4-dioxane (B91453) rings. cdnsciencepub.com The structures of these acetal (B89532) derivatives have been confirmed through deacetalization experiments and spectroscopic analysis. cdnsciencepub.com

The diol can be functionalized to incorporate phosphate (B84403) groups. One study reported the reaction of cyclooct-5-ene-1,2-diol with diethyl chlorophosphate. researchgate.net This reaction resulted in the formation of a new monomer, a cyclic hydroxy-phosphonate functionalized cyclooctene (B146475), demonstrating a pathway to introduce phosphorus-containing moieties onto the cyclooctene scaffold. researchgate.net

The enantioselective esterification and acetylation of racemic cyclooct-5-ene-1,2-diol is a significant application, allowing for the separation of its enantiomers. This kinetic resolution is often catalyzed by lipases, with the enzyme selectively acylating one enantiomer at a faster rate, leaving the other enantiomer in its diol form. Both conventional heating and microwave irradiation have been explored to optimize these resolutions.

Studies have investigated various lipases, such as Lipase (B570770) B from Candida antarctica (CaLB) and lipase from Pseudomonas cepacia (PS), to catalyze the acetylation of racemic (Z)-cyclooct-5-ene-1,2-diol using vinyl acetate (B1210297) as the acyl donor. The efficiency of the resolution is evaluated by the conversion percentage and the enantiomeric excess (ee) of the resulting monoacetate and the unreacted diol.

Under microwave irradiation, immobilized CaLB demonstrated notable efficiency. For instance, at 35°C, the reaction yielded (1R,2R)-monoacetate with 67% ee and the remaining diol with 50% ee. pwr.edu.pl Increasing the temperature to 50°C under microwave conditions led to the formation of the (1R,2R)-monoacetate with 55% ee and the (1S,2S)-diacetate with an excellent 99% ee. pwr.edu.pl In contrast, the immobilized PS lipase proved less effective, showing poor conversion and low enantiomeric purity under both conventional heating and microwave irradiation.

Table 2: Lipase-Catalyzed Kinetic Resolution of (Z)-cyclooct-5-ene-1,2-diol via Acetylation

| Lipase | Method | Temp (°C) | Product(s) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|---|---|

| CaLB (immobilized) | Conventional Heating | 35 | (1R,2R)-monoacetate 3a | 28 | 42 | pwr.edu.pl |

| (1S,2S)-diacetate 4b | 6 | 99 | pwr.edu.pl | |||

| CaLB (immobilized) | Microwave (300W) | 35 | (1R,2R)-monoacetate 3a | 42 | 67 | pwr.edu.pl |

| (1S,2S)-diacetate 4b | 2 | >99 | pwr.edu.pl | |||

| (1R,2R)-diol 2a | 51 | 50 | pwr.edu.pl | |||

| CaLB (immobilized) | Microwave (10W) | 50 | (1R,2R)-monoacetate 3a | 58 | 55 | pwr.edu.pl |

| (1S,2S)-diacetate 4b | 37 | 99 | pwr.edu.pl | |||

| PS-D (immobilized) | Conventional Heating | 50 | (1S,2S)-monoacetate 3b | - | 45 | |

| (1R,2R)-diol 2a | - | 3 | ||||

| PS-D (immobilized) | Microwave (15W) | 50 | (1S,2S)-monoacetate 3b | 41 | 50 | |

| (1R,2R)-diol 2a | 57 | 35 |

Research has also shown that the choice of acyl donor can influence the enantioselectivity. An enhancement in the enantiomeric selectivity for the biotransformation of the diol was observed when vinyl butanoate was used as the acyl donor instead of vinyl acetate, particularly with immobilized CaLB.

Polymerization and Oligomerization Research

The unique structural features of cyclooct-5-ene-1,2-diol, namely the presence of a reactive double bond within an eight-membered ring and two hydroxyl functional groups, make it a versatile monomer in various polymerization and oligomerization research contexts. Its ability to undergo both ring-opening metathesis polymerization (ROMP) at the olefin site and polycondensation reactions at the diol functionality has been explored in the development of novel polymeric materials.

Ring-Opening Metathesis Polymerization (ROMP) of Functionalized Cyclooctene Derivatives

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of functional polymers from cyclic olefins. Research has demonstrated the utility of cyclooct-5-ene-1,2-diol and its derivatives as monomers in ROMP to create polymers with tailored properties and functionalities.

In one notable study, cis-5-cyclooctene-trans-1,2-diol was utilized as a highly polar monomer in a copolymerization reaction with a 7-oxanorborn-2-ene-derived cross-linker. nih.govbeilstein-journals.org This reaction, catalyzed by the third-generation Grubbs catalyst, was employed to produce porous monolithic inorganic/polymeric hybrid materials. nih.govbeilstein-journals.org The choice of cis-5-cyclooctene-trans-1,2-diol was crucial as its high polarity facilitated the formation of a polar polymeric matrix, which is essential for the homogeneous incorporation of polar nanoparticles like calcium carbonate and calcium hydroxyapatite. beilstein-journals.org The synthesis of these monolithic scaffolds was carried out under phase separation conditions using a mixture of porogenic solvents, toluene (B28343) and 2-propanol. beilstein-journals.org

The general scheme for this ROMP-based synthesis is depicted below:

| Monomers | Catalyst | Resulting Structure |

| cis-5-cyclooctene-trans-1,2-diol, 7-oxanorborn-2-ene cross-linker | Third-generation Grubbs catalyst | Cross-linked polymeric monolithic scaffold |

Further research has explored the incorporation of the 1,2-diol functionality from a cyclooctene derivative into polymer backbones for specific applications. For instance, a strategy for synthesizing cyclic polymers involved the use of a ruthenium catalyst and a diol-containing cyclooctene. caltech.edu Although the primary monomer was cis-cyclooctene, the incorporation of a small fraction of a 1,2-diol-functionalized cyclooctene allowed for subsequent cleavage of the polymer chain at these specific points using Jones' Reagent (CrO₃/H₂SO₄). caltech.edu This selective cleavage was used as an analytical tool to distinguish between the desired cyclic polymers and any linear byproducts. caltech.edu

The broader context of ROMP with functionalized cyclooctenes reveals a versatile platform for creating a wide array of polymers. rsc.orgresearchgate.net The development of functional group-tolerant catalysts, such as the Grubbs series of ruthenium catalysts, has been instrumental in allowing the polymerization of monomers like cyclooct-5-ene-1,2-diol that contain sensitive hydroxyl groups. researchgate.net This capability enables the direct incorporation of functionality into the polymer backbone, leading to materials with hydrophilic properties, sites for further modification, and controlled architectures. researchgate.netresearchgate.net

Participation in Biocatalyzed Polycondensation Reactions

The diol functionality of cyclooct-5-ene-1,2-diol makes it a suitable monomer for polycondensation reactions to form polyesters. Biocatalysis, particularly using lipases, has emerged as a green and selective alternative to traditional metal-catalyzed polymerization.

Research has shown that lipases, such as Candida antarctica lipase B (CaLB), are effective catalysts for the polycondensation of diols and dicarboxylic acids. mdpi.comjku.at The general mechanism for lipase-catalyzed polyester (B1180765) synthesis involves the reversible hydrolysis reaction of the enzyme. mdpi.com In low-water or organic solvent environments, the equilibrium shifts towards esterification and transesterification, leading to the formation of polyesters. mdpi.com This process typically occurs under milder conditions (e.g., lower temperatures) compared to conventional methods, which can help preserve the integrity of thermally sensitive functional groups. mdpi.com

A key piece of evidence supporting the interaction of cyclooct-5-ene-1,2-diol with lipases comes from studies on its kinetic resolution. One study focused on the lipase-catalyzed resolution of trans-(Z)-cyclooct-5-en-1,2-diol, demonstrating the ability of the enzyme to selectively acylate one of the enantiomers of the diol. This inherent ability of the lipase to recognize and act upon the diol structure underscores its potential for use in polycondensation reactions involving this monomer.

The enzymatic polycondensation of various diols with dicarboxylic acids like adipic acid and sebacic acid has been extensively studied. mdpi.comjku.at For example, the polycondensation of adipic acid and 1,8-octanediol (B150283) catalyzed by CaLB at 70°C for 24 hours resulted in a polyester with a number-average molecular weight (Mn) of up to 17,800 g/mol . mdpi.com While specific data for the polycondensation of cyclooct-5-ene-1,2-diol with a diacid is not detailed in the provided context, the established reactivity of both diols and CaLB in polyester synthesis suggests a viable pathway. mdpi.comgoogle.com

The typical conditions for such a biocatalyzed polycondensation are summarized in the table below:

| Reactants | Catalyst | Typical Conditions | Product |

| Diol (e.g., cyclooct-5-ene-1,2-diol), Dicarboxylic Acid (e.g., adipic acid) | Candida antarctica lipase B (CaLB) | Organic solvent or solvent-free, elevated temperature (e.g., 70-90°C), vacuum to remove byproducts | Polyester |

The selectivity of lipases is a significant advantage in these reactions. For instance, in polyols with both primary and secondary hydroxyl groups, CaLB has been shown to preferentially catalyze polymerization at the primary hydroxyl groups. jku.at This selectivity can be exploited to control the polymer architecture. Furthermore, the use of enzymes avoids the contamination of the final polymer with residual metal catalysts, which is particularly important for biomedical applications. researchgate.net

Stereochemical Aspects and Conformational Analysis

Investigation of Configurational Isomers and Their Interconversion

Cyclooct-5-ene-1,2-diol (B3053710) can exist as several configurational isomers, which are stereoisomers that cannot be interconverted without the breaking and reforming of chemical bonds. libretexts.org These isomers arise from the geometry of the double bond (E/Z) and the relative orientation of the two hydroxyl groups (cis/trans).

The primary isomers discussed in the literature include:

(Z)-cyclooct-5-ene-trans-1,2-diol : This isomer features a cis (or Z) configuration at the double bond and a trans relationship between the two hydroxyl groups. It is a common target in synthesis and can be conveniently prepared via the oxidation of cycloocta-1,5-diene (B8815838) using reagents like tungstic acid-hydrogen peroxide. tandfonline.comtandfonline.com

(Z)-cyclooct-5-ene-cis-1,2-diol : This diastereomer also has a Z configuration at the double bond but with the hydroxyl groups in a cis orientation. core.ac.uk

(E)-cyclooct-5-ene-1,2-diol : Isomers with a trans (or E) double bond have also been synthesized, adding another layer of stereochemical complexity. google.com

The synthesis of these isomers often starts from precursors like cycloocta-1,5-diene or cyclooctene (B146475). tandfonline.comontosight.ai For instance, the oxidation of cycloocta-1,5-diene with osmium tetroxide or m-chloroperbenzoic acid can yield the cis-diol and epoxide, respectively, though these reagents can be expensive for large-scale preparations. tandfonline.com A more economical synthesis of the (Z)-trans-diol involves oxidation with an H₂O₂-HCOOH reagent or, more efficiently, with a catalytic amount of tungstic acid and H₂O₂. tandfonline.com

Interconversion between these configurational isomers is not spontaneous under normal conditions. libretexts.org For example, converting a (Z)-isomer to an (E)-isomer or a cis-diol to a trans-diol requires specific chemical reactions that break the relevant C=C double bond or C-O single bonds to allow for rotation and reformation. libretexts.orgcore.ac.uk

Methodologies for Assessing and Controlling Enantiomeric Purity

The presence of two chiral centers at carbons 1 and 2 means that each diastereomer of cyclooct-5-ene-1,2-diol can exist as a pair of enantiomers (e.g., (1R,2R) and (1S,2S)). Controlling and assessing the enantiomeric purity of these compounds is crucial for their application in asymmetric synthesis. researchgate.netlookchem.com

Controlling Enantiomeric Purity: The primary method for obtaining enantiomerically enriched cyclooct-5-ene-1,2-diol is through the kinetic resolution of the racemic mixture. researchgate.netresearchgate.net This technique utilizes enzymes, most notably lipases, which selectively catalyze a reaction on one enantiomer faster than the other.

Lipase-catalyzed acetylation is a well-documented method for the resolution of racemic (Z)-cyclooct-5-ene-1,2-diol. researchgate.net Enzymes such as Lipase (B570770) B from Candida antarctica (CaLB) and lipase from Pseudomonas cepacia (PS) are effective catalysts. researchgate.net In a typical resolution, the racemic diol is acetylated using an acyl donor like vinyl acetate (B1210297). The lipase preferentially acetylates one enantiomer, for example, the (1R,2R)-diol, to form the monoacetate, leaving the unreacted (1S,2S)-diol in high enantiomeric excess. researchgate.net

The efficiency of the resolution is influenced by several factors:

Acyl Donor : The structure of the acyl donor has a significant effect on enantioselectivity. researchgate.net For the resolution of trans-(Z)-cyclooct-5-en-1,2-diol using immobilized CaLB, an enhancement in enantioselectivity was observed when vinyl butanoate was used as the acyl donor compared to shorter-chain donors. researchgate.net

Reaction Conditions : The use of microwave irradiation has been explored as a way to enhance enzyme activity and reaction rates in the lipase-mediated kinetic resolution of the diol. researchgate.net Studies comparing classical heating with microwave irradiation show differences in conversion rates and the distribution of mono- and di-acetylated products. researchgate.net

A simple protocol for determining the enantiopurity of chiral diols by ¹H NMR spectroscopic analysis has been described, involving the formation of diastereoisomeric iminoboronate esters. acs.org This method uses 2-formylphenylboronic acid and an enantiopure amine to create derivatives whose NMR signals can be distinguished and integrated to calculate enantiomeric excess. acs.org

| Lipase | Heating Method | Time (h) | Conversion (%) | Product | Product Yield (%) | Product ee (%) | Unreacted Diol ee (%) |

|---|---|---|---|---|---|---|---|

| CaLB | Classical (60 °C) | 1 | 49 | (1R,2R)-monoacetate | 42 | 67 | 50 |

| CaLB | Microwave (60 °C) | 1 | 68 | (1R,2R)-monoacetate | 32 | 45 | 23 |

Mechanistic Insights into Chiral Recognition and Resolution

The mechanism of chiral recognition in the enzymatic resolution of cyclooct-5-ene-1,2-diol is rooted in the high stereoselectivity of the lipase catalyst. researchgate.net Lipases create a specific three-dimensional chiral environment within their active site. For a reaction to occur, the substrate (the diol) must fit into this active site in a precise orientation.

One enantiomer of the diol will fit more favorably into the enzyme's active site than the other, leading to a lower activation energy for its reaction and thus a faster reaction rate. This difference in fit and reaction rate is the basis of kinetic resolution. researchgate.net

Key factors influencing this chiral recognition include:

Enzyme Conformation : The conformation of the lipase, which can be affected by whether it is free or immobilized on a support, influences its enantioselectivity. researchgate.net Immobilization can alter the enzyme's structure, thereby changing the geometry of the active site and its interaction with the substrate enantiomers. researchgate.net

Substrate-Enzyme Interaction : The structure of the acyl donor is critical because the acyl and alcohol moieties are brought into close proximity during the catalytic step. researchgate.net In the resolution of trans-(Z)-cyclooct-5-en-1,2-diol with CaLB, increasing the chain length of the acyl donor from C2 (acetate) to C4 (butanoate) enhanced the conversion and enantiomeric excess of the (1R,2R)-monoacetate product. researchgate.net This suggests that the longer chain of the butanoate donor provides a better fit or interaction within the enzyme's binding pocket, thereby amplifying the difference in reactivity between the two enantiomers.

These enzymatic methods provide a powerful tool for accessing enantiomerically pure forms of cyclooct-5-ene-1,2-diol, which are valuable building blocks in the synthesis of complex chiral molecules. researchgate.netlookchem.com

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are indispensable tools for chemists to determine the structure of newly synthesized compounds and to follow the course of chemical reactions. For cyclooct-5-ene-1,2-diol (B3053710), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to gain a comprehensive understanding of its chemical identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of cis-cyclooct-5-ene-1,2-diol, distinct signals would be expected for the different types of protons present in the molecule. The protons attached to the double bond (olefinic protons) would typically appear in the downfield region of the spectrum, usually between 5.5 and 6.0 ppm. The protons on the carbons bearing the hydroxyl groups (carbinol protons) would also have a characteristic chemical shift, generally in the range of 3.5 to 4.0 ppm. The remaining methylene (B1212753) protons of the cyclooctene (B146475) ring would give rise to a complex pattern of signals in the upfield region, typically between 1.0 and 2.5 ppm. The coupling patterns between adjacent protons would provide valuable information about the connectivity of the atoms.

Interactive Data Table: Predicted NMR Chemical Shifts for cis-Cyclooct-5-ene-1,2-diol

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Olefinic C-H | 5.5 - 6.0 | ~130 |

| Carbinol C-H | 3.5 - 4.0 | 70 - 80 |

| Aliphatic C-H₂ | 1.0 - 2.5 | 20 - 40 |

Note: The values in this table are predictions based on general principles of NMR spectroscopy and may not represent exact experimental values.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of cyclooct-5-ene-1,2-diol, the most characteristic absorption would be a broad band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. The presence of the carbon-carbon double bond (C=C) would be indicated by a medium to weak absorption band around 1640-1680 cm⁻¹. The C-H stretching vibrations of the olefinic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching vibration would be observed in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for Cyclooct-5-ene-1,2-diol

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C=C | Stretching | 1640 - 1680 (weak to medium) |

| C-H (olefinic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C-O | Stretching | 1000 - 1200 |

Mass Spectrometry for Product Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of cyclooct-5-ene-1,2-diol, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (142.20 g/mol ). nih.gov The fragmentation of the molecular ion would likely involve the loss of a water molecule (H₂O) from the diol functionality, leading to a significant peak at m/z 124. Further fragmentation could involve cleavage of the cyclooctene ring, providing additional structural information. Mass spectrometry is also a valuable tool for monitoring the progress of reactions by identifying the masses of reactants, intermediates, and products in the reaction mixture.

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into the structure, stability, and reactivity of molecules, complementing experimental findings.

Energy Minimization and Zero-Point Correction Calculations

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its minimum energy conformation. These calculations involve optimizing the geometry of the molecule to find the lowest point on its potential energy surface. Zero-point energy corrections are then applied to account for the vibrational motion of the atoms at absolute zero, providing a more accurate measure of the molecule's stability. While specific computational studies on cyclooct-5-ene-1,2-diol are not prominently documented, such calculations are a standard approach for understanding the energetics of cyclic systems.

Prediction of Conformations and Reactivity Pathways

The flexible eight-membered ring of cyclooct-5-ene-1,2-diol can adopt various conformations. Computational methods can be used to explore the potential energy landscape of the molecule and identify the different stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and chemical reactivity.

Furthermore, theoretical calculations can be employed to predict the pathways of chemical reactions involving cyclooct-5-ene-1,2-diol. By calculating the energies of transition states and intermediates, chemists can gain insights into the mechanism of a reaction and predict the likely products. This predictive power is invaluable in designing new synthetic routes and understanding complex reaction outcomes.

Applications of Cyclooct 5 Ene 1,2 Diol in Advanced Organic Synthesis Research

As Chiral Building Blocks and Synthons for Complex Molecule Synthesis

The intrinsic chirality and the presence of both an alkene and two hydroxyl groups make cyclooct-5-ene-1,2-diol (B3053710) a versatile chiral building block in organic synthesis. ontosight.ailookchem.com Chiral synthons are crucial for constructing complex molecules with specific three-dimensional arrangements, which is particularly important in medicinal chemistry where different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. researchgate.net The defined spatial orientation of the hydroxyl groups in relation to the cyclooctene (B146475) ring allows for stereocontrolled transformations, making it a valuable starting material for synthesizing complex targets like pharmaceuticals and other biologically active compounds. lookchem.comontosight.ai Its utility lies in its ability to introduce multiple stereocenters into a target molecule in a predictable manner.

A significant application of cyclooct-5-ene-1,2-diol is its role as a precursor in the synthesis of natural products. One notable example is its use in synthetic studies toward the dictyoxetane framework. massey.ac.nz Dictyoxetane is a marine natural product, a type of diterpene isolated from the brown alga Dictyota dichotoma, which contains a rare and complex oxetane (B1205548) ring system. nih.govnih.gov

In synthetic routes targeting this complex structure, (Z)-cyclooct-5-ene-trans-1,2-diol serves as a key intermediate. massey.ac.nz It is typically prepared from cycloocta-1,5-diene (B8815838) through a two-step process. massey.ac.nzmdpi.com This diol provides the foundational eight-membered ring and the necessary stereochemistry that chemists can manipulate through subsequent reactions to construct the intricate polycyclic core of dictyoxetane. massey.ac.nzresearchgate.net The synthesis of such complex natural products highlights the importance of readily available and stereochemically defined building blocks like cyclooct-5-ene-1,2-diol.

Model Substrate in Biocatalysis Research for Enantioselective Transformations

Cyclooct-5-ene-1,2-diol serves as an important model substrate in biocatalysis research, particularly for studying enantioselective transformations. researchgate.netmdpi.com Biocatalysis uses enzymes to perform chemical reactions with high specificity, which is an attractive alternative to conventional chemical methods. mdpi.comresearchgate.net Lipases, a class of enzymes, are frequently used for their broad substrate acceptance, high selectivity, and stability. researchgate.net

Researchers have used trans-(Z)-cyclooct-5-ene-1,2-diol as a model racemic substrate to investigate the ability of lipases to catalyze kinetic resolutions. researchgate.net In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing the separation of the two enantiomers. Studies have shown that lipases, such as Candida antarctica Lipase (B570770) B (CaLB), can effectively catalyze the acylation of cyclooct-5-ene-1,2-diol with high enantioselectivity. researchgate.netmdpi.com

Research has focused on optimizing various parameters to achieve high enantiomeric excess (ee) for the resulting products. Factors studied include the choice of lipase, the acyl donor, temperature, and the reaction medium. For instance, using vinyl butanoate as the acyl donor was found to enhance the enantioselectivity in the biotransformation of the diol. researchgate.net Furthermore, the use of microwave irradiation has been explored as a method to potentially enhance enzyme activity and reaction rates in these resolutions. mdpi.comresearchgate.netmdpi.com The goal of this research is to develop clean, efficient, and highly selective methods for producing enantiomerically pure compounds, which are valuable scaffolds for various applications. mdpi.comresearchgate.net

Table 1: Research Findings in the Biocatalytic Resolution of Cyclooct-5-ene-1,2-diol

| Enzyme | Acyl Donor | Method | Key Finding | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CaLB) | Vinyl Butanoate | Conventional Heating | Enhanced enantioselectivity and conversion for (1R,2R)-monoacetates compared to other acyl donors. | researchgate.net |

| Candida antarctica Lipase B (CaLB) | Vinyl Acetate (B1210297) | Conventional Heating | Increasing temperature from 30°C to 50°C improved the yield of the diacetate product. | mdpi.com |

| Candida antarctica Lipase B (CaLB) | Vinyl Acetate | Microwave Irradiation | Microwave heating was investigated as an alternative to conventional heating for the kinetic resolution. | mdpi.comresearchgate.net |

Role in Polymer Chemistry Research as a Monomer Precursor for Functional Materials

In the field of polymer chemistry, cyclooct-5-ene-1,2-diol is investigated as a monomer precursor for creating functional materials. ontosight.ai Its bifunctional nature, with two hydroxyl groups, allows it to undergo polycondensation reactions with other suitable monomers (like dicarboxylic acids or their derivatives) to form polyesters. ontosight.aimdpi.com The presence of the double bond within the cyclooctene ring offers a site for further modification, potentially allowing for the creation of cross-linked polymers or materials with tailored properties.

Research has explored the use of enzymes, such as CaLB, to catalyze the polycondensation of diols like cyclooct-5-ene-1,2-diol. mdpi.com This biocatalytic approach is considered a greener alternative to traditional polymerization methods, which often require harsh conditions. Studies have shown that microwave energy can be used as a heating method for these enzyme-catalyzed polycondensations, yielding results comparable to conventional heating with minimal impact on monomer conversion and the resulting polymer chain length. mdpi.com The use of cyclooct-5-ene-1,2-diol as a building block in this context opens avenues for producing bio-derived polyesters and other polymers with specific functionalities integrated into their structure. ontosight.ai

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective and Sustainable Synthetic Methodologies

The synthesis of enantiomerically pure vicinal diols is a cornerstone of modern organic chemistry, and cyclooct-5-ene-1,2-diol (B3053710) presents a unique scaffold for the development of such methodologies. mdpi.com Current research efforts are increasingly focused on methods that are not only stereoselective but also adhere to the principles of green and sustainable chemistry.

A significant area of development is the use of biocatalysts, particularly lipases, for the kinetic resolution of racemic cyclooct-5-ene-1,2-diol. researchgate.netresearchgate.net Lipases, such as those from Candida antarctica (CaLB) and Pseudomonas cepacia (PS), have demonstrated the ability to selectively acylate one enantiomer of the diol, allowing for the separation of enantiopure diols and their corresponding monoesters. mdpi.comresearchgate.net Research has shown that modifying reaction parameters, such as the acyl donor, can enhance the enantiomeric excess of the products. For instance, using vinyl butanoate as an acyl donor with immobilized CaLB has been shown to improve the conversion and enantiomeric excess of (1R,2R)-monoacetates. researchgate.net The application of microwave irradiation in these lipase-catalyzed reactions is an emerging technique that can influence enzyme activity, stability, and reaction rates, potentially leading to more efficient resolutions. researchgate.netmdpi.com

Beyond enzymatic methods, the development of catalytic, one-step processes to generate functionalized cycloalkanes from abundant starting materials like diols is a key goal. rsc.orgacs.orgacs.org While many existing methods for creating cyclic structures have drawbacks like the need for multi-step procedures, poor stereoselectivity, or the generation of significant chemical waste, newer approaches using earth-abundant metal catalysts, such as manganese and nickel, are showing promise. rsc.orgacs.orgacs.orgrsc.org These methods often operate via hydrogen-borrowing or radical-promoted pathways to form C-C bonds, offering a more atom-economical route to complex cyclic systems from simple diols. acs.orgrsc.org Electrochemically driven strategies also present a sustainable alternative for the stereoselective synthesis of protected syn-1,2-diols from olefins, avoiding the need for transition metal catalysts or external oxidants. rsc.org

Future work will likely focus on expanding the scope of these sustainable methods to include the direct, highly stereoselective synthesis of various isomers of cyclooct-5-ene-1,2-diol and its derivatives. The goal is to develop robust, scalable, and environmentally benign protocols that provide access to these valuable chiral building blocks from renewable feedstocks. researchgate.net

Table 1: Emerging Synthetic Methodologies for Diols and Related Cyclic Compounds

| Methodology | Catalyst/Reagent | Key Features | Potential Application for Cyclooct-5-ene-1,2-diol |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Immobilized Lipases (e.g., CaLB, PS-D) | High enantioselectivity, mild reaction conditions. mdpi.comresearchgate.net | Production of enantiopure (1R,2R)- and (1S,2S)-cyclooct-5-ene-1,2-diols. researchgate.net |

| Microwave-Assisted Biocatalysis | Lipases + Microwave Irradiation | Enhanced reaction rates and potential for improved enantioselectivity. researchgate.netmdpi.com | More efficient kinetic resolution of racemic cyclooct-5-ene-1,2-diol. researchgate.net |

| Homogeneous Metal Catalysis | Manganese or Nickel Complexes | Atom-economical C-C bond formation from diols and ketones/alcohols via hydrogen-borrowing or radical pathways. acs.orgrsc.org | Synthesis of substituted cyclooctane (B165968) rings from cyclooct-5-ene-1,2-diol derivatives. |

| Electrochemical Synthesis | Electrode-mediated oxidation | Avoids transition metals and external oxidants, offering an operationally simple route to syn-diols. rsc.org | Direct, stereoselective synthesis of protected syn-cyclooct-5-ene-1,2-diol derivatives from cyclooctene (B146475). |

Exploration of Undiscovered Reactivity Patterns and Cascade Reactions

The eight-membered ring of cyclooct-5-ene-1,2-diol allows for unique conformational flexibility and the potential for transannular reactions, where non-adjacent atoms in the ring interact. cdnsciencepub.com These characteristics open the door to discovering novel reactivity patterns and designing complex cascade reactions.

A key area for future exploration is the strategic use of the diol functionality to direct reactions at other positions on the cyclooctene ring. For example, intramolecular hydrogen bonding from the diol group could activate the double bond towards specific transformations. 20.210.105 The oxidation of cis-5-cyclooctene-trans-1,2-diol to the corresponding cis-5-cyclooctene-1,2-dione creates a versatile intermediate. cdnsciencepub.com The subsequent reactions of this dione (B5365651), such as bromination, can lead to transannular bond formation, creating complex bicyclic structures in a single step. cdnsciencepub.com Further investigation into the factors controlling these transannular cyclizations could lead to predictable and high-yield syntheses of intricate molecular architectures.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to building molecular complexity. 20.210.105 The cyclooct-5-ene-1,2-diol framework is an ideal substrate for designing such cascades. For instance, a cascade involving a nucleophilic attack initiated by one of the hydroxyl groups, followed by a ring-closing or rearrangement process, could rapidly generate polycyclic products. The development of new catalytic systems that can trigger and control these cascades is a significant research goal. This includes exploring organocatalysis, photoredox catalysis, and transition-metal catalysis to unlock new reaction pathways. rsc.org20.210.105

Furthermore, the reactivity of strained trans-cyclooctene (B1233481) derivatives, which can be synthesized from their cis-isomers, is a burgeoning field. nih.govnih.govchemrxiv.org These highly reactive alkenes are prominent in bioorthogonal chemistry. nih.gov Exploring the synthesis of trans-cyclooct-5-ene-1,2-diol and its derivatives, and studying their participation in reactions like the inverse-electron-demand Diels-Alder reaction, could lead to new tools for chemical biology and materials science. nih.govnih.gov The diol functionality in these strained rings could also modulate their reactivity and improve properties like hydrophilicity. nih.govnih.gov

Advanced Computational Modeling for Rational Design and Mechanistic Understanding

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. For a conformationally complex molecule like cyclooct-5-ene-1,2-diol, computational modeling can provide invaluable insights that are difficult to obtain through experimental means alone.

Future research will leverage advanced computational methods, such as Density Functional Theory (DFT) and reactive force field (ReaxFF) molecular dynamics simulations, to explore the potential energy surfaces of reactions involving cyclooct-5-ene-1,2-diol. researchgate.netucl.ac.uk This can help in understanding the mechanisms of known reactions, such as the oxidation of the corresponding cyclooctadiene to form the diol. researchgate.net For instance, computational studies can elucidate the transition states and intermediates involved in epoxidation or dihydroxylation reactions, providing a basis for designing more selective catalysts.

Moreover, computational modeling is crucial for rationalizing the stereochemical outcomes of reactions. In the synthesis of trans-cyclooctene derivatives, for example, computational models can explain why certain diastereomers are formed preferentially. nih.govchemrxiv.org This predictive power allows for the in silico design of new substrates and reagents to achieve desired stereoselectivities, saving significant experimental time and resources.

Computational modeling can also guide the exploration of undiscovered reactivity. By simulating the behavior of cyclooct-5-ene-1,2-diol under various conditions or in the presence of different reagents, researchers can identify plausible but yet-untested reaction pathways. This is particularly relevant for predicting the feasibility of complex cascade reactions or identifying the most likely products of transannular cyclizations. nih.govethz.ch As computational power and theoretical methods continue to improve, their role in the rational design of new synthetic routes and the deep mechanistic understanding of cyclooct-5-ene-1,2-diol's chemistry will undoubtedly grow.

Integration into Supramolecular Chemistry and Advanced Materials Research

The unique geometry and functional groups of cyclooct-5-ene-1,2-diol make it an attractive monomer and structural motif for the development of advanced materials and supramolecular assemblies.

In the field of polymer chemistry, cyclooctene-based monomers are known to produce materials with desirable properties, such as higher elastic moduli and reduced susceptibility to oxidation compared to some other cyclic olefin-based polymers. beilstein-journals.org Specifically, cis-5-cyclooctene-trans-1,2-diol has been used as a highly polar monomer in Ring-Opening Metathesis Polymerization (ROMP). beilstein-journals.org The polarity imparted by the diol groups facilitates the incorporation and even distribution of polar inorganic nanoparticles, such as calcium carbonate and hydroxyapatite, into the polymer matrix. This has led to the creation of porous monolithic hybrid materials with potential applications as scaffolds in tissue engineering. beilstein-journals.org Future research could explore the synthesis of a wider range of functional polymers by modifying the diol moiety or by copolymerizing it with other functional monomers. The ability to create polymers from renewable biomass sources is also a significant driver in this area. researchgate.net

The diol functionality also provides handles for creating supramolecular structures through non-covalent interactions like hydrogen bonding. This could be exploited to create self-healing materials, where the polymer chains can re-associate after damage. escholarship.org The reversible nature of hydrogen bonds makes cyclooct-5-ene-1,2-diol a candidate for building responsive materials whose properties can be tuned by external stimuli.

Furthermore, the integration of cyclooct-5-ene-1,2-diol into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is another promising avenue. The defined stereochemistry and geometry of the diol could be used to control the pore size and functionality of these porous materials, which have applications in gas storage, separation, and catalysis. The conversion of biomass-derived molecules, similar to cyclooct-5-ene-1,2-diol, into sustainable and recyclable polymers is a key area of ongoing research. researchgate.net

Table 2: Potential Applications in Advanced Materials and Supramolecular Chemistry

| Application Area | Role of Cyclooct-5-ene-1,2-diol | Potential Impact |

|---|---|---|

| Tissue Engineering | Polar monomer for ROMP to create hybrid inorganic/polymeric monoliths. beilstein-journals.org | Development of biocompatible and mechanically robust scaffolds for cell growth. beilstein-journals.org |

| Self-Healing Materials | Building block for polymers capable of forming reversible hydrogen bonds. escholarship.org | Creation of materials that can autonomously repair damage, extending their lifespan. |

| Advanced Polymers | Monomer for synthesizing polymers with tunable thermal and mechanical properties. researchgate.net | Access to new classes of sustainable polymers from renewable resources with tailored characteristics. researchgate.net |

| Bioorthogonal Chemistry | Precursor to strained trans-cyclooctene derivatives for click chemistry. nih.govnih.gov | Development of new probes and linkers for biological imaging and targeted drug delivery. nih.gov |

Q & A

How can researchers optimize the enantioselective synthesis of cyclooct-5-ene-1,2-diol using lipase-catalyzed kinetic resolution?

Methodological Answer:

Enantioselective synthesis can be achieved via lipase-catalyzed kinetic resolution, leveraging enzymes like Candida antarctica lipase B (CALB). Key parameters include:

- Enzyme Selection : CALB exhibits high enantioselectivity (E > 200) for trans-(Z)-cyclooct-5-ene-1,2-diol, enabling separation of (1R,2R) and (1S,2S) enantiomers .

- Reaction Conditions : Use microwave-assisted protocols to reduce reaction time while maintaining enantiomeric excess (e.e. > 99%) .

- Solvent Optimization : Polar aprotic solvents (e.g., tert-butanol) enhance enzyme activity and resolution efficiency .

- Monitoring : HPLC with chiral columns or optical rotation measurements ([α]D) validate enantiopurity .

What methodologies are effective in purifying cyclooct-5-ene-1,2-diol post-synthesis to achieve high enantiomeric excess?

Methodological Answer:

Purification protocols involve:

- Column Chromatography : Silica gel columns with petroleum ether/ethyl acetate (60:40) yield >99% pure enantiomers .

- Crystallization : Recrystallization in ethanol/water mixtures removes diastereomeric impurities.

- Validation : Melting point analysis and chiral HPLC (retention time ~11.9 min for (1R,2R)-enantiomer) confirm purity .

How does the incorporation of cyclooct-5-ene-1,2-diol into alternating copolymers influence material properties in drug delivery systems?

Methodological Answer:

Cyclooct-5-ene-1,2-diol is used in ring-opening metathesis polymerization (ROMP) to synthesize poly(vinyl alcohol-alt-propenylene) copolymers:

- Synthesis : ROMP of cyclooct-5-ene-1,2-diol with Grubbs catalysts produces high-molecular-weight polymers (Mw ~15,000–20,000 g/mol) .

- Hydrogenation : Pd/C-catalyzed hydrogenation reduces unsaturated bonds, enhancing biocompatibility .

- Material Properties : The diol’s rigidity improves thermal stability (Tg ~120°C), while hydroxyl groups enable pH-responsive drug release .

What strategies address contradictions in reported catalytic efficiencies for cyclooct-5-ene-1,2-diol hydrogenation?

Methodological Answer:

Discrepancies in catalytic efficiency arise from:

- Catalyst Loading : Pd/C at 5 wt% achieves quantitative hydrogenation, whereas lower loadings (<2 wt%) result in incomplete conversion .

- Solvent Effects : Polar solvents (e.g., THF) stabilize intermediates, reducing side reactions.

- Reaction Monitoring : In situ FT-IR or GC-MS tracks hydrogenation progress to optimize time (typically 12–24 hrs) .

How can researchers ensure reproducibility in synthesizing cyclooct-5-ene-1,2-diol derivatives across different laboratories?

Methodological Answer:

Reproducibility requires:

- Detailed Protocols : Specify catalyst batches (e.g., Grubbs 2nd gen), solvent grades, and reaction scales .

- Open Data : Share raw NMR, HPLC, and optical rotation data via repositories like Zenodo .

- Equipment Calibration : Standardize column dimensions (e.g., 30 cm × 2 cm for chromatography) and HPLC settings .

What analytical techniques are critical for characterizing the stereochemical outcomes of cyclooct-5-ene-1,2-diol reactions?

Methodological Answer:

- Chiral HPLC : Resolves enantiomers using Chiralpak AD-H columns (hexane/isopropanol = 90:10) .

- Optical Rotation : Compare [α]D values with literature data (e.g., +5° for (1R,2R)-enantiomer) .

- X-ray Crystallography : Confirms absolute configuration of single crystals .

- NMR Spectroscopy : ¹H-NMR coupling constants (J = 8–10 Hz) distinguish trans-diol stereochemistry .

What statistical methods are appropriate for analyzing cyclooct-5-ene-1,2-diol reaction yields and enantioselectivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.